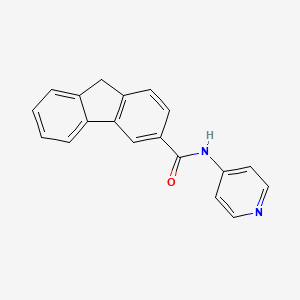
N-pyridin-4-yl-9H-fluorene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-yl-9H-fluorene-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and invasion. PF-06463922 has been shown to have potential therapeutic applications in cancer, fibrosis, and other diseases.
Mecanismo De Acción
N-pyridin-4-yl-9H-fluorene-3-carboxamide is a selective inhibitor of PAK4, which is a protein kinase that plays a key role in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition by N-pyridin-4-yl-9H-fluorene-3-carboxamide leads to the inhibition of cancer cell proliferation, migration, and invasion. N-pyridin-4-yl-9H-fluorene-3-carboxamide binds to the ATP-binding site of PAK4, thereby preventing its activity.
Biochemical and Physiological Effects:
N-pyridin-4-yl-9H-fluorene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of PAK4 substrates, which are involved in various cellular processes. N-pyridin-4-yl-9H-fluorene-3-carboxamide has also been shown to inhibit the growth and migration of cancer cells, as well as to induce apoptosis in cancer cells. In addition, N-pyridin-4-yl-9H-fluorene-3-carboxamide has been shown to have anti-fibrotic effects in preclinical models of pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-pyridin-4-yl-9H-fluorene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PAK4, which makes it a valuable tool for studying the role of PAK4 in various cellular processes. N-pyridin-4-yl-9H-fluorene-3-carboxamide has also been shown to have potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, N-pyridin-4-yl-9H-fluorene-3-carboxamide has some limitations as well. It has poor solubility in aqueous solutions, which makes it difficult to use in some experimental settings. In addition, N-pyridin-4-yl-9H-fluorene-3-carboxamide has not yet been tested in clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-pyridin-4-yl-9H-fluorene-3-carboxamide. One potential direction is to study its therapeutic potential in various types of cancer. Another potential direction is to study its anti-fibrotic effects in other fibrotic diseases. In addition, further research is needed to optimize the synthesis and formulation of N-pyridin-4-yl-9H-fluorene-3-carboxamide to improve its solubility and bioavailability. Overall, N-pyridin-4-yl-9H-fluorene-3-carboxamide is a promising tool for studying the role of PAK4 in various cellular processes and has potential therapeutic applications in cancer and fibrosis.
Métodos De Síntesis
The synthesis of N-pyridin-4-yl-9H-fluorene-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 2-bromo-4-nitropyridine with methyl 2-(2-oxoindolin-3-ylidene)acetate to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is then coupled with 9H-fluorene-3-carboxylic acid to form N-pyridin-4-yl-9H-fluorene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-pyridin-4-yl-9H-fluorene-3-carboxamide has been extensively studied in various scientific research applications. It has been shown to have potent anti-cancer activity in preclinical models of pancreatic, breast, and lung cancer. N-pyridin-4-yl-9H-fluorene-3-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N-pyridin-4-yl-9H-fluorene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19(21-16-7-9-20-10-8-16)15-6-5-14-11-13-3-1-2-4-17(13)18(14)12-15/h1-10,12H,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCMEOQRKMHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)NC3=CC=NC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-yl-9H-fluorene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

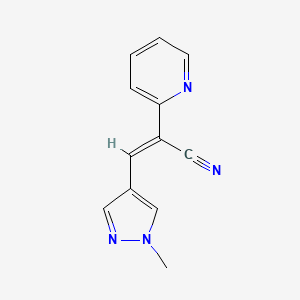
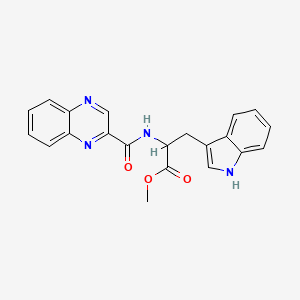
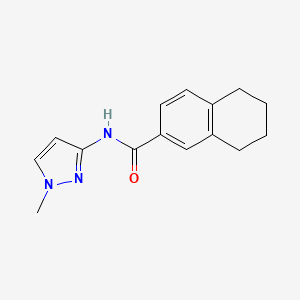
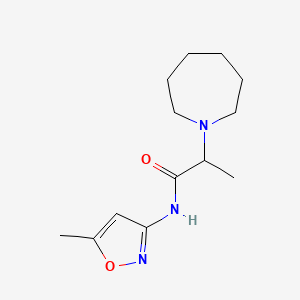
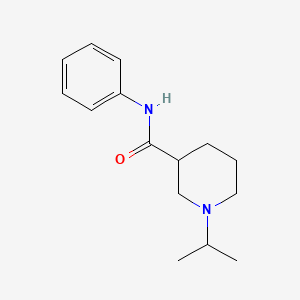
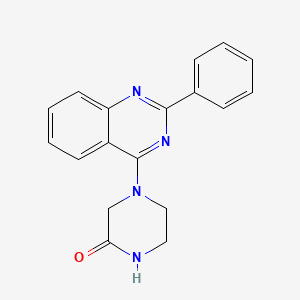
![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)
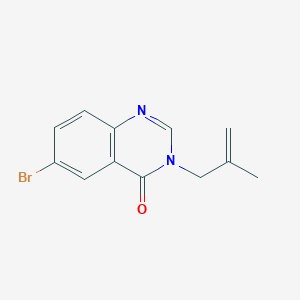
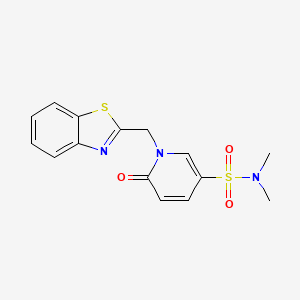
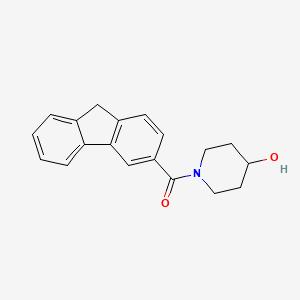
![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)
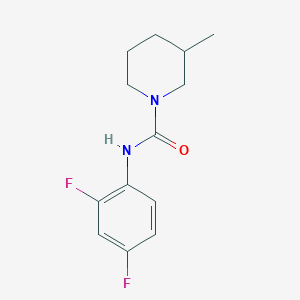
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)